

"Bis(3-methyl-2-thienyl)methanone" CAS number 30717-55-6

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Compound of Interest

Compound Name: *Bis(3-methyl-2-thienyl)methanone*

Cat. No.: *B121849*

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An In-Depth Technical Guide to **Bis(3-methyl-2-thienyl)methanone** (CAS No. 30717-55-6)

Foreword

In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. The study of impurities—their identification, synthesis, and characterization—is therefore a critical discipline. This guide focuses on **Bis(3-methyl-2-thienyl)methanone**, a compound primarily recognized as a process impurity in the manufacturing of Tiagabine.^{[1][2]} Tiagabine is a potent anticonvulsant agent that functions as a selective GABA reuptake inhibitor. Understanding the profile of its impurities is paramount for regulatory compliance and ensuring patient safety.

This document provides a comprehensive technical overview of **Bis(3-methyl-2-thienyl)methanone** for researchers, synthetic chemists, and drug development professionals. We will delve into its chemical identity, plausible synthetic routes, analytical characterization, and its significance within the context of pharmaceutical quality control.

Core Chemical Identity & Physicochemical Properties

Bis(3-methyl-2-thienyl)methanone is a symmetrical ketone flanked by two 3-methyl-substituted thiophene rings. This structure imparts specific chemical characteristics that influence its synthesis, isolation, and analytical behavior.

Property	Value	Source
CAS Number	30717-55-6	[1] [2] [3] [4]
Molecular Formula	C ₁₁ H ₁₀ OS ₂	[1] [3] [5]
Molecular Weight	222.33 g/mol	[1] [3] [4] [5]
IUPAC Name	bis(3-methylthiophen-2-yl)methanone	[5]
Synonyms	Bis(3-methyl-2-thienyl) Ketone, Bis(3-methylthien-2-yl)methanone	[3] [5] [6]
Topological Polar Surface Area	73.6 Å ²	[1]
Rotatable Bond Count	2	[1]
Hydrogen Bond Acceptor Count	3	[1]
Hydrogen Bond Donor Count	0	[1]

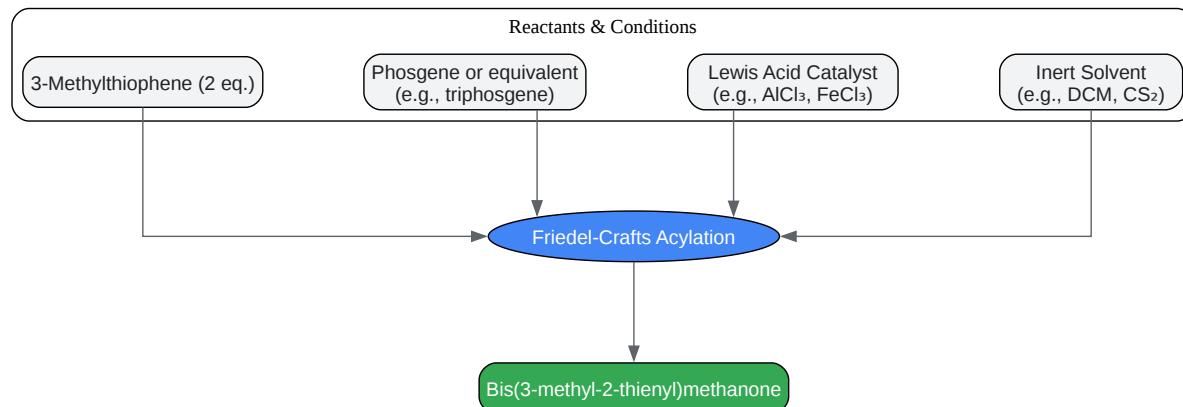
Synthesis Strategies: A Mechanistic Perspective

While specific proprietary synthesis routes for this compound as a process impurity are not publicly detailed, its structure suggests several plausible synthetic strategies based on established organometallic chemistry. The key challenge is the formation of the C-C bond between the carbonyl carbon and the C2 position of the thiophene rings.

A highly effective and common approach for forming such aryl-carbonyl bonds is through palladium-catalyzed cross-coupling reactions. The choice of coupling partners is critical and dictated by the availability of starting materials and reaction robustness.

Plausible Synthesis via Friedel-Crafts Acylation

A traditional and direct method could be the Friedel-Crafts acylation of 3-methylthiophene.



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Caption: Conceptual workflow for Friedel-Crafts acylation synthesis.

Protocol Rationale:

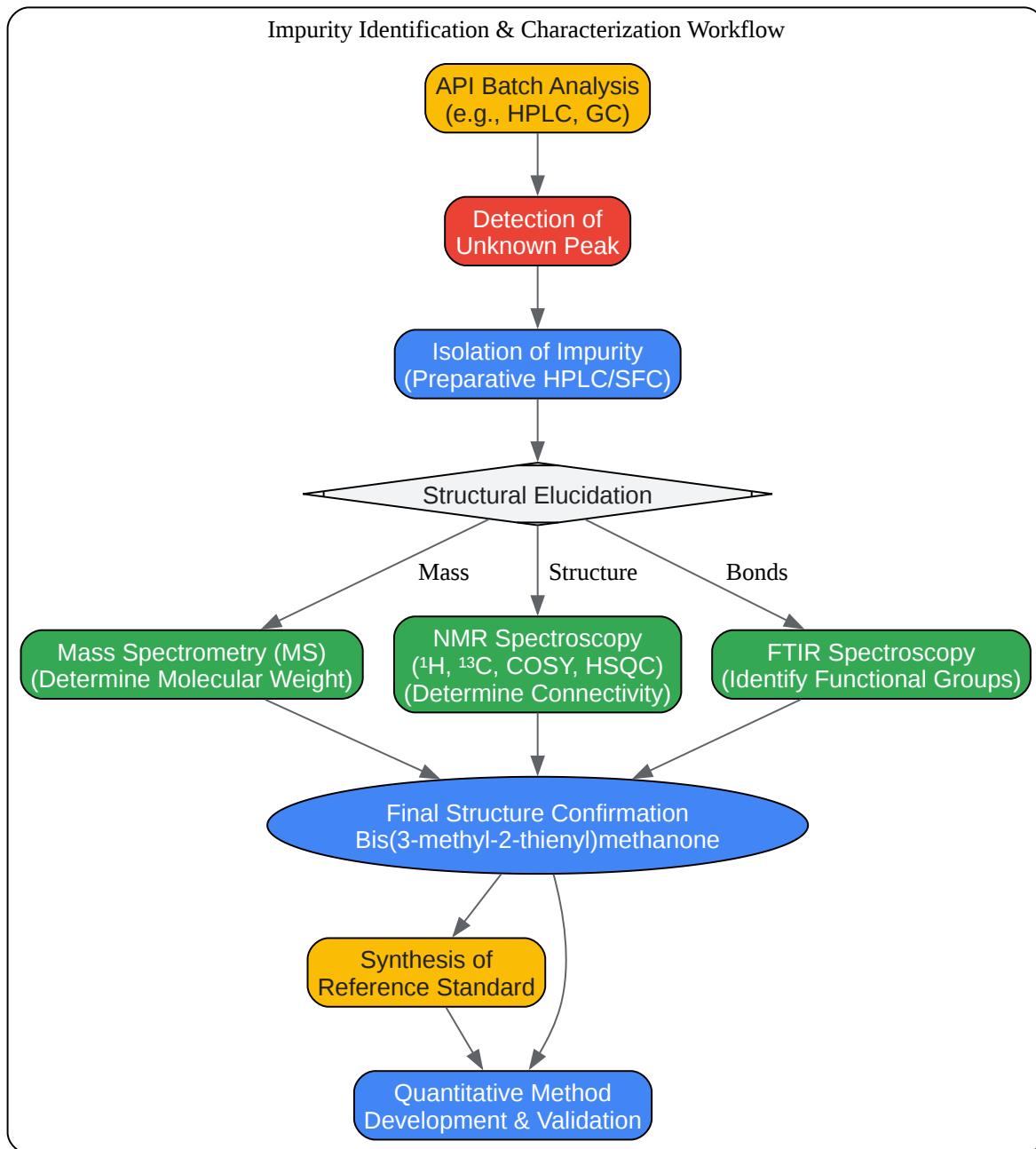
- Reactant Choice: 3-methylthiophene is the foundational building block. Phosgene (or a safer equivalent like triphosgene) serves as the carbonyl source.
- Catalysis: A Lewis acid catalyst is essential to activate the acylating agent and facilitate electrophilic attack on the electron-rich thiophene ring. The electrophilic substitution occurs preferentially at the C2 position, which is activated by the sulfur atom.
- Stoichiometry: Using at least two equivalents of 3-methylthiophene ensures the formation of the disubstituted ketone.
- Work-up: The reaction is quenched with water or dilute acid to deactivate the catalyst. The organic product is then extracted, dried, and purified, typically via column chromatography or recrystallization.

Analytical Characterization and Quality Control

As a pharmaceutical impurity, rigorous characterization of **Bis(3-methyl-2-thienyl)methanone** is non-negotiable. A combination of spectroscopic and chromatographic techniques is required to confirm its identity and quantify its presence. High-purity reference standards are essential for this process.^[3]

Analytical Workflow

The logical flow for identifying and characterizing an unknown impurity in an API batch involves a systematic process of isolation, structural elucidation, and quantification.

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Caption: Standard workflow for pharmaceutical impurity analysis.

Expected Spectroscopic Signatures

While raw spectra require experimental acquisition, the structure of **Bis(3-methyl-2-thienyl)methanone** allows us to predict its key spectroscopic features. This predictive analysis is crucial for confirming the identity of an isolated impurity.

Step-by-Step Protocol for Spectroscopic Analysis:

- Sample Preparation: Dissolve a high-purity sample in an appropriate deuterated solvent (e.g., CDCl_3 for NMR) or prepare a KBr pellet/thin film for IR analysis.
- Mass Spectrometry (MS):
 - Objective: Determine the molecular weight and fragmentation pattern.
 - Expected Result: A molecular ion peak (M^+) corresponding to the molecular weight of 222.33.[3][4] Fragmentation would likely involve cleavage of the carbonyl-thiophene bond, yielding fragments corresponding to the 3-methyl-thienyl acylium ion.
- Infrared (IR) Spectroscopy:
 - Objective: Identify key functional groups.
 - Expected Result: A strong, sharp absorption band around $1630\text{-}1680\text{ cm}^{-1}$, characteristic of a diaryl ketone C=O stretch. Additional peaks will be present for C-H bonds (aromatic and methyl) and C=C/C-S bonds within the thiophene rings.[3]
- ^1H NMR Spectroscopy:
 - Objective: Elucidate the proton environment and connectivity.
 - Expected Result: Due to the molecule's symmetry, a simple spectrum is expected:
 - A singlet for the two equivalent methyl groups (CH_3) around 2.2-2.5 ppm.
 - Two doublets in the aromatic region (typically 6.8-7.8 ppm) for the two pairs of equivalent protons on the thiophene rings, showing coupling to each other.

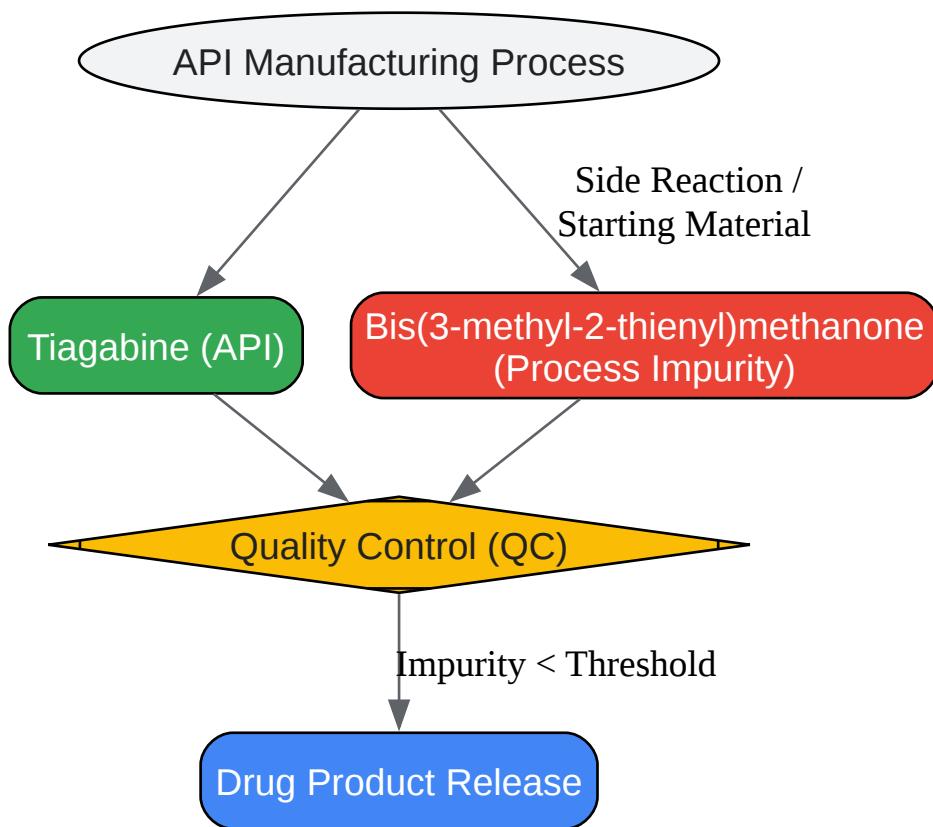
- ^{13}C NMR Spectroscopy:
 - Objective: Determine the number of unique carbon environments.
 - Expected Result:
 - A peak for the methyl carbon.
 - Four distinct peaks for the thiophene ring carbons (due to symmetry).
 - A significantly downfield peak (>180 ppm) for the carbonyl carbon.

Relevance in Drug Development: The Tiagabine Case

The primary relevance of **Bis(3-methyl-2-thienyl)methanone** is its status as an impurity of Tiagabine.^{[1][2]} The presence of impurities, even in trace amounts, can have significant implications:

- Toxicity: Impurities may have their own pharmacological or toxicological profiles.
- Efficacy: They can potentially interfere with the API's mechanism of action.
- Stability: Impurities can affect the stability and shelf-life of the final drug product.

Therefore, regulatory agencies like the FDA and EMA require stringent control over impurity levels. The process of identifying, synthesizing, and creating a reference standard for **Bis(3-methyl-2-thienyl)methanone** is a textbook example of the due diligence required in modern drug manufacturing.



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Caption: Relationship between API, impurity, and quality control.

Potential Biological Significance and Future Research

While **Bis(3-methyl-2-thienyl)methanone** is primarily studied as an impurity, its core structure—a bis-heterocyclic methanone—belongs to a class of compounds with diverse and interesting biological activities. Thiophene-containing molecules are known to exhibit a wide range of pharmacological properties, including antibacterial, antifungal, and anticancer activities.[7][8][9]

Future research directions could include:

- Pharmacological Screening: A systematic evaluation of **Bis(3-methyl-2-thienyl)methanone** against various biological targets (e.g., kinases, microbial enzymes) to uncover any latent therapeutic potential.

- Analogue Synthesis: Using it as a scaffold to synthesize a library of related derivatives to explore structure-activity relationships (SAR).
- Toxicology Studies: In-depth toxicological assessment to better inform the risk assessment when it is present as an impurity in Tiagabine.

This exploration beyond its role as an impurity could potentially transform a manufacturing byproduct into a lead compound for new therapeutic avenues.

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